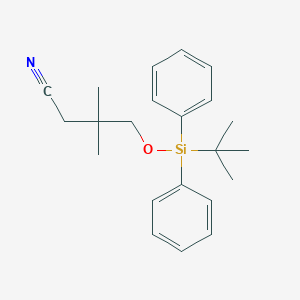
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile is a chemical compound that features a tert-butyl-diphenyl-silanyloxy group attached to a butyronitrile backbone
准备方法
The synthesis of 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile typically involves the reaction of tert-butyl-diphenyl-silanol with 3,3-dimethyl-butyronitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
化学反应分析
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silanyloxy group can be replaced by other nucleophiles under appropriate conditions.
科学研究应用
4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
作用机制
The mechanism by which 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile exerts its effects involves interactions with specific molecular targets. The silanyloxy group can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
When compared to similar compounds, 4-(tert-Butyl-diphenyl-silanyloxy)-3,3-dimethyl-butyronitrile stands out due to its unique combination of a silanyloxy group and a nitrile group. Similar compounds include:
4-(tert-Butyl-diphenyl-silanyloxy)-pentan-2-ol: This compound has a similar silanyloxy group but differs in the backbone structure.
(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester: This compound features a silanyloxy group attached to an acetic acid ester, highlighting the versatility of the silanyloxy functional group in different chemical contexts.
These comparisons underscore the unique structural and functional attributes of this compound, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-3,3-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOSi/c1-21(2,3)25(19-12-8-6-9-13-19,20-14-10-7-11-15-20)24-18-22(4,5)16-17-23/h6-15H,16,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVKIXLJUSVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














